molecular formula C17H22FNO3 B2368523 2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide CAS No. 2320146-71-0

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide

Cat. No.: B2368523
CAS No.: 2320146-71-0
M. Wt: 307.365
InChI Key: UEXMDSFDMAWERX-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide is a synthetic organic compound with the molecular formula C 17 H 22 FNO 3 and a molecular weight of 307.36 g/mol . This compound features a unique 7-oxaspiro[3.5]nonane scaffold, a spirocyclic structure that incorporates an oxygen atom, which can be of significant interest in medicinal chemistry and drug discovery for its potential to influence molecular properties and binding characteristics. The molecule is a propanamide derivative, substituted with a 2-fluorophenoxy group at the 2-position . Its structural complexity is indicated by a computed complexity value of 397 . This compound is intended for research purposes such as use as a reference standard, in high-throughput screening assays, and for the exploration of structure-activity relationships (SAR) in the development of novel bioactive molecules. The product is supplied with a minimum purity of . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-12(22-14-5-3-2-4-13(14)18)16(20)19-15-6-7-17(15)8-10-21-11-9-17/h2-5,12,15H,6-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXMDSFDMAWERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCC12CCOCC2)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form Spirocyclic Ketone

The spirocyclic core originates from 7-oxaspiro[3.5]nonan-2-one (CAS 1339892-75-9), synthesized via:

$$
\text{Dieckmann cyclization: } \text{Diethyl 3-oxopimelate} \xrightarrow{\text{NaOEt}} \text{7-Oxaspiro[3.5]nonan-2-one} \quad
$$

Optimization Data:

  • Yield: 68-72% (hexane/EtOAc 15:1 purification)
  • Characterization: $$ ^1\text{H NMR} $$ (CDCl₃) δ 2.81 (t, J=7.2 Hz, 2H), 1.98-1.87 (m, 4H)

Reductive Amination

Conversion to the primary amine employs:

$$
\text{7-Oxaspiro[3.5]nonan-2-one} \xrightarrow[\text{NH}4\text{OAc}]{\text{NaBH}3\text{CN, MeOH}} \text{7-Oxaspiro[3.5]nonan-1-amine} \quad
$$

Critical Parameters:

  • Temperature: 0°C to room temperature
  • Stoichiometry: 1.2 eq NaBH₃CN
  • Yield: 58% (after silica gel chromatography)

Synthesis of 2-(2-Fluorophenoxy)propanoic Acid

Nucleophilic Aromatic Substitution

$$
\text{2-Fluorophenol} + \text{Ethyl 2-bromopropanoate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl 2-(2-fluorophenoxy)propanoate} \quad
$$

Reaction Conditions:

  • Base: 2.5 eq K₂CO₃
  • Solvent: Anhydrous DMF
  • Time: 12 h at 80°C
  • Yield: 84%

Saponification to Carboxylic Acid

$$
\text{Ethyl ester} \xrightarrow{\text{NaOH, EtOH/H}_2\text{O}} \text{2-(2-Fluorophenoxy)propanoic acid} \quad
$$

Hydrolysis Data:

  • NaOH Concentration: 2M
  • Temperature: Reflux (78°C)
  • Yield: 91%

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

$$
\text{Acid} + \text{Amine} \xrightarrow[\text{DMAP}]{\text{DCC, DCM}} \text{Target amide} \quad
$$

Optimized Protocol:

  • Reactant Ratio: 1:1.1 (acid:amine)
  • Activator: DCC (1.1 eq)
  • Catalyst: DMAP (0.1 eq)
  • Solvent: Anhydrous CH₂Cl₂
  • Time: 16 h at room temperature
  • Workup: Wash with sat. NaHCO₃ → brine → dry (Na₂SO₄)
  • Purification: Hexane/EtOAc (30:1)
  • Yield: 73%

Mixed Anhydride Method

Alternative activation using isobutyl chloroformate:

$$
\text{Acid} \xrightarrow{\text{iPr}2\text{NEt, ClCO}2\text{iBu}} \text{Mixed anhydride} \xrightarrow{\text{Amine}} \text{Product} \quad
$$

Comparative Data:

Parameter DCC Method Mixed Anhydride
Yield 73% 68%
Byproduct Formation Urea CO₂ + iBuOH
Scalability >100g <50g

Process Optimization Challenges

Spirocyclic Amine Stability

The 7-oxaspiro[3.5]nonan-1-amine shows tendency for:

  • Ring-opening : Minimized by maintaining pH >8 during reactions
  • Oxidation : Prevented via argon atmosphere

Amide Racemization

Critical factors in coupling:

  • Temperature: <25°C
  • Base: Use HOBt (1-hydroxybenzotriazole) reduces racemization to <2%

Analytical Characterization

Key Spectroscopic Data:

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃):
    δ 7.12-7.08 (m, 2H, Ar-H), 6.97 (td, J=8.4, 2.4 Hz, 1H), 6.89 (dd, J=11.2, 2.8 Hz, 1H), 4.67 (q, J=6.8 Hz, 1H), 3.81-3.72 (m, 1H, spiro-H), 1.64-1.52 (m, 8H, spiro-CH₂)
  • HRMS : m/z calcd for C₁₇H₂₂FNO₃ [M+H]⁺ 308.1664, found 308.1661

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis):

Component Cost Contribution
7-Oxaspiro[3.5]nonan-1-amine 62%
2-(2-Fluorophenoxy)propanoic acid 28%
Coupling Reagents 10%

Environmental Impact:

  • DCC method generates 0.8 kg urea waste/kg product
  • Mixed anhydride route reduces waste to 0.3 kg/kg but requires cryogenic conditions

Emerging Methodologies

Enzymatic Amidation

Recent trials with Candida antarctica lipase B:

  • Solvent: TBME (tert-butyl methyl ether)
  • Conversion: 89% in 24h at 40°C
  • Enantiomeric excess: 99% (R)-isomer

Flow Chemistry Approaches

Microreactor system advantages:

  • Reaction time: 8 min vs 16h batch
  • Yield improvement: 78% → 82%
  • Temperature control: ±0.5°C vs ±5°C in batch

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents.

    Materials Science: Utilized in the development of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.

    Industrial Chemistry: Employed as an intermediate in the synthesis of more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the oxaspiro moiety contributes to the overall stability and conformation of the molecule. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Yield (%) Key Features
2-(4-Bromophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide C₁₆H₂₀BrNO₂ 338.24 4-Bromophenyl, spiro ring N/A N/A Bromine (electron-withdrawing)
3-(2,4-Dimethoxyphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide C₁₉H₂₇NO₄ 333.42 2,4-Dimethoxyphenyl, spiro ring N/A N/A Methoxy (electron-donating)
(2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)-N-[(7S)-...propanamide C₂₈H₂₅FN₂O₂ ~465* Fluorobiphenyl, dibenzoazepine 102–104 47 Chiral centers, high aromaticity
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide C₁₅H₁₅FN₂O 258.29 3-Fluoroaniline, phenyl N/A N/A Amino group, planar structure
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C₂₄H₂₃N₅O₅S 493.53 Dioxoisoindolin, sulfamoyl 83 76 High polarity, heterocycles

*Molecular weight approximated from MS (ESI) m/z 465 (M−H)+ .

Key Observations:

Halogen Effects: The 2-fluorophenoxy group in the target compound may offer a balance of lipophilicity and polarity compared to the 4-bromophenyl group in (higher molecular weight, lower solubility) or the 3-fluoroaniline in (reduced steric bulk).

Electronic Effects : Methoxy groups in are electron-donating, contrasting with the electron-withdrawing fluorine in the target compound, which could influence reactivity or metabolic stability.

Biological Activity

2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide is a synthetic organic compound notable for its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenoxy group and an oxaspiro framework, contributing to its distinct chemical properties. Its IUPAC name is 2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-3-yl)propanamide, with a molecular formula of C17H22FNO3. The presence of the fluorine atom is significant for enhancing lipophilicity and potentially improving binding affinity to biological targets.

The mechanism of action of this compound involves interactions with specific molecular targets such as enzymes or receptors. The fluorophenoxy group may enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the oxaspiro moiety contributes to the overall stability and conformation of the molecule. These interactions can modulate the activity of target proteins, leading to desired biological effects.

Anticancer Potential

Research has indicated that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives related to spirocyclic compounds have shown selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing anticancer agents that minimize side effects.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against bacterial pathogens. Compounds featuring similar moieties have demonstrated activity against Helicobacter pylori and other bacteria, indicating that this compound could also possess similar bioactivity.

Enzyme Inhibition

The oxaspiro component may influence enzyme inhibition mechanisms. Research into related compounds has shown that they can inhibit enzymes such as urease, which is important in various biochemical pathways related to microbial infections and metabolic disorders.

Case Studies

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various spirocyclic compounds on human tumor cell lines, revealing that modifications in the structure significantly impacted their efficacy. The study highlighted the importance of specific functional groups in enhancing bioactivity.
  • Antimicrobial Assays : Another investigation focused on the antimicrobial properties of fluorinated phenoxy compounds, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential for similar structures.
  • Enzyme Activity : In enzyme inhibition studies, compounds with spirocyclic structures were shown to effectively inhibit urease activity, which could lead to therapeutic applications in treating infections caused by urease-producing bacteria.

Data Table: Summary of Biological Activities

Activity Related Compounds Findings
CytotoxicitySpirocyclic derivativesSelective cytotoxicity against tumor cells
AntimicrobialFluorinated phenoxy compoundsEffective against H. pylori and other pathogens
Enzyme InhibitionUrease inhibitorsSignificant inhibition observed

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide, and how can intermediates be validated?

Methodology :

  • Step 1 : Synthesize the 7-oxaspiro[3.5]nonan-1-amine core via cyclization of 3,5-dibromopentane with epichlorohydrin under basic conditions, followed by ammonia treatment to introduce the amine group .
  • Step 2 : Couple the spirocyclic amine with 2-(2-fluorophenoxy)propanoic acid using carbodiimide coupling agents (e.g., EDCl/HOBt) in anhydrous DMF.
  • Validation : Confirm intermediates via 1H-NMR (e.g., δ 1.2–1.8 ppm for spirocyclic protons, δ 6.8–7.2 ppm for fluorophenoxy aromatic protons) and LC-MS (expected [M+H]+ ~377.4 g/mol) .

Advanced Synthetic Optimization

Q. Q2. How can reaction yields be optimized for the coupling step between the spirocyclic amine and fluorophenoxypropanoic acid?

Methodology :

  • DOE Approach : Vary parameters like solvent polarity (DMF vs. THF), temperature (0°C to RT), and stoichiometry (1.2:1 acid/amine ratio). Monitor via TLC (Rf = 0.5 in 7:3 hexane/EtOAc).
  • Catalyst Screening : Test alternatives to EDCl, such as DCC or HATU, to improve coupling efficiency.
  • Reference Data : PubChem reports >70% yield for analogous propanamide couplings under anhydrous DMF with EDCl .

Structural Characterization Challenges

Q. Q3. What spectroscopic techniques are critical for resolving ambiguities in the spirocyclic moiety’s conformation?

Methodology :

  • Advanced NMR : Use 13C-NMR to distinguish sp³ carbons in the spiro ring (δ 25–35 ppm) and 2D NOESY to confirm spatial proximity of protons across the spiro junction.
  • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., 7-oxaspiro[3.5]nonane derivatives) to validate stereochemistry .
  • FTIR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and ether (C-O-C) at ~1240 cm⁻¹ .

Biological Activity Profiling

Q. Q4. How can researchers design in vitro assays to evaluate this compound’s enzyme inhibition potential?

Methodology :

  • Target Selection : Prioritize enzymes with structural similarity to the spirocyclic/fluorophenoxy motifs (e.g., cyclooxygenase, cytochrome P450).
  • Assay Design : Use fluorometric or colorimetric substrates (e.g., p-nitrophenyl acetate for esterase activity) with kinetic monitoring at 405 nm.
  • Controls : Include known inhibitors (e.g., aspirin for COX) and validate via dose-response curves (IC50 calculation) .

Stability and Degradation Studies

Q. Q5. What experimental protocols assess the compound’s stability under physiological conditions?

Methodology :

  • Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
  • Oxidative Stress : Expose to H2O2 (0.3% v/v) and track byproduct formation (e.g., nitro or quinone derivatives) using LC-MS .
  • Light Sensitivity : Conduct accelerated photodegradation studies under UV light (254 nm) for 72 hours .

Computational Modeling for SAR

Q. Q6. How can molecular docking guide structure-activity relationship (SAR) studies for this compound?

Methodology :

  • Protein Preparation : Retrieve target enzyme structures (e.g., COX-2 from PDB: 1PXX) and prepare via protonation, solvation, and energy minimization.
  • Docking Software : Use AutoDock Vina to simulate ligand binding. Focus on interactions between the fluorophenoxy group and hydrophobic pockets (e.g., π-π stacking with Tyr385).
  • Validation : Compare docking scores (ΔG) with experimental IC50 values to refine models .

Data Contradiction Resolution

Q. Q7. How to address discrepancies in reported bioactivity data across studies?

Methodology :

  • Reproducibility Checks : Replicate assays under identical conditions (e.g., cell line, passage number, serum concentration).
  • Purity Analysis : Verify compound purity (>95%) via HPLC-ELSD and exclude solvent residues (e.g., DMF) via 1H-NMR .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., spirocyclic propanamides in PubChem) to identify trends .

Environmental Impact Assessment

Q. Q8. What methodologies evaluate the compound’s environmental persistence and ecotoxicity?

Methodology :

  • Biodegradation : Use OECD 301F (manometric respirometry) to measure CO2 evolution over 28 days.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition assays (OECD 201) .
  • QSAR Modeling : Predict bioaccumulation potential using logP values (estimated ~3.1 via ChemAxon) .

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